Product packaging for Calcitroic acid(Cat. No.:)

Calcitroic acid

Cat. No.: B1237877
M. Wt: 374.5 g/mol
InChI Key: MBLYZRMZFUWLOZ-FEUSBDLHSA-N
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Description

Calcitroic acid, also known as this compound, is a useful research compound. Its molecular formula is C23H34O4 and its molecular weight is 374.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H34O4 B1237877 Calcitroic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H34O4

Molecular Weight

374.5 g/mol

IUPAC Name

(3R)-3-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3R,5S)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]butanoic acid

InChI

InChI=1S/C23H34O4/c1-14(11-22(26)27)19-8-9-20-16(5-4-10-23(19,20)3)6-7-17-12-18(24)13-21(25)15(17)2/h6-7,14,18-21,24-25H,2,4-5,8-13H2,1,3H3,(H,26,27)/b16-6+,17-7-/t14-,18+,19-,20+,21-,23-/m1/s1

InChI Key

MBLYZRMZFUWLOZ-FEUSBDLHSA-N

Isomeric SMILES

C[C@H](CC(=O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@H](C3=C)O)O)C

Canonical SMILES

CC(CC(=O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Synonyms

1 alpha,3 beta-dihydroxy-24-nor-9,10- seco-5,7,10(19)-cholatrien-23-oic acid
1 alpha-hydroxy-23-carboxytetranorvitamin D
calcitroic acid

Origin of Product

United States

Historical Context and Discovery of Calcitroic Acid

Early Investigations into Vitamin D Metabolism and Metabolite Identification

The journey to understanding calcitroic acid is intrinsically linked to the broader history of vitamin D research. Following the discovery of vitamin D and its crucial role in preventing rickets, scientists in the mid-20th century delved into its physiological functions. nih.govnih.govresearchgate.netmattioli1885journals.com A pivotal observation was the time lag between the administration of vitamin D and its effects on calcium transport, suggesting that the vitamin itself was not the active molecule but rather a precursor. nih.gov This led to the hypothesis that vitamin D undergoes metabolic activation to exert its biological effects. nih.govresearchgate.net

The advent of radiolabeling techniques in the mid-20th century revolutionized the study of vitamin D metabolism. nih.gov By using radioactively tagged vitamin D, researchers could trace its transformation within the body and identify previously unknown metabolites. nih.govnih.gov This led to the groundbreaking discovery of 25-hydroxyvitamin D (calcifediol) in the liver, the main circulating form of vitamin D, and subsequently, the hormonally active form, 1,25-dihydroxyvitamin D₃ (calcitriol), produced primarily in the kidneys. nih.govmattioli1885journals.commdpi.com These discoveries established the concept of a vitamin D endocrine system, where vitamin D is sequentially hydroxylated to become biologically active. nih.gov The identification of these active metabolites spurred further investigation into the full metabolic pathway of vitamin D, including its catabolism and excretion. nih.gov It was within this context of exploring the complete lifecycle of vitamin D that the stage was set for the discovery of its end-stage metabolites. nih.govresearchgate.net

Isolation and Initial Characterization of this compound

The first successful isolation and characterization of this compound (1α-hydroxy-23-carboxy-24,25,26,27-tetranorvitamin D₃) occurred in the late 1970s and early 1980s. nih.govwikipedia.orgwisconsin.edu Scientists, using radioactively labeled calcitriol (B1668218) in animal studies, noticed the presence of water-soluble metabolites in the liver and intestines. nih.govwikipedia.org These polar compounds were distinct from the previously identified lipid-soluble active metabolites. researchgate.net

In 1979, researchers reported the isolation of a major metabolite of calcitriol from the intestines of rats that had been administered radioactively labeled 1,25-dihydroxyvitamin D₃. nih.gov Through a series of chromatographic separations and mass spectrometry, they identified this compound as 1α-hydroxy-23-carboxytetranorvitamin D, which was later named this compound. researchgate.netnih.gov Subsequent studies confirmed its presence in the bile, indicating its role in the enterohepatic circulation, a process where substances are transferred from the liver to the bile, stored in the gallbladder, and then released into the small intestine. nih.govwikipedia.orgwikipedia.org The formation of this compound involves the side-chain oxidation of calcitriol, a process catalyzed by the enzyme CYP24A1 (24-hydroxylase). wikipedia.orgwikipedia.orgtaylorandfrancis.com This enzyme hydroxylates calcitriol, initiating a series of oxidative reactions that ultimately cleave the side chain to form the water-soluble this compound, which is then excreted. wikipedia.orgwikipedia.orgmdpi.com

Evolution of Understanding Regarding its Biological Significance and Perceived Inactivity

Following its discovery, this compound was largely considered to be a biologically inactive, terminal catabolite of vitamin D, destined for excretion. researchgate.netwisconsin.edutaylorandfrancis.com This perception was primarily based on its weaker binding affinity to the vitamin D receptor (VDR) compared to its precursor, calcitriol. wisconsin.eduacs.org Early studies showed that much higher concentrations of this compound were needed to elicit a biological response in vitro compared to calcitriol. nih.govacs.org

For decades, research on vitamin D metabolism focused heavily on the synthesis and actions of the active hormone, calcitriol, with its catabolites, including this compound, receiving little attention. researchgate.netwisconsin.edu However, more recent investigations have begun to challenge the long-held view of this compound as merely an inert waste product. nih.govwisconsin.edu Although it is less potent than calcitriol, studies have demonstrated that at higher, yet potentially physiological, concentrations in certain tissues, this compound can bind to the VDR and induce gene transcription. nih.govwikipedia.orgacs.org The fact that it is a major end-product of vitamin D metabolism, found in significant concentrations in the intestine, has led to new hypotheses about its potential physiological roles. nih.govwisconsin.eduuwm.edu Researchers are now exploring the possibility that this compound may have its own biological functions, particularly in regulating gene expression in target organs like the intestine, liver, and kidney. nih.govacs.org This evolving understanding suggests that the story of this compound and its place in the vitamin D endocrine system may be more complex than initially thought. nih.govacs.org

Biosynthesis and Metabolic Pathways of Calcitroic Acid

Precursor Compounds and Initial Hydroxylation Steps

The formation of calcitroic acid is a key step in the catabolism of vitamin D, originating from both vitamin D3 and vitamin D2.

Origin from 1α,25-Dihydroxyvitamin D3 (Calcitriol) Catabolism

The principal precursor for this compound is 1α,25-dihydroxyvitamin D3, commonly known as calcitriol (B1668218). wikipedia.orgwikipedia.orgnih.gov Calcitriol is the hormonally active form of vitamin D3 and its breakdown is a critical process for maintaining calcium homeostasis and preventing vitamin D toxicity. wikipedia.orguniprot.orgjci.org The inactivation of calcitriol to this compound occurs primarily in the liver and kidneys. wikipedia.orgbiosynth.com This catabolic process involves a series of oxidation reactions that modify the side chain of the calcitriol molecule, ultimately leading to the formation of the water-soluble and biologically less active this compound, which is then excreted in the bile. wikipedia.orgwikipedia.orgtaylorandfrancis.com The biosynthesis of this compound from calcitriol has been demonstrated in key target cells of vitamin D, including the kidney and bone cells. nih.gov

Derivation from 1α,25-Dihydroxyvitamin D2 Catabolism

This compound is also a significant terminal product in the deactivation of 1α,25-dihydroxyvitamin D2. nih.govsigmaaldrich.com Similar to calcitriol, 1α,25-dihydroxyvitamin D2 undergoes side-chain oxidation. nih.gov Studies using perfused rat kidneys and certain cell lines have shown that this vitamin D2 metabolite is converted to this compound, confirming that side-chain cleavage is a part of its metabolic pathway. nih.govnih.gov

Enzymatic Conversions and Key Cytochrome P450 Enzymes

The conversion of active vitamin D forms into this compound is orchestrated by specific enzymes, with the cytochrome P450 family playing a central role.

Role of CYP24A1 (24-Hydroxylase) in Vitamin D Inactivation

The cytochrome P450 enzyme CYP24A1, also known as 24-hydroxylase, is the key enzyme responsible for the degradation of calcitriol. uniprot.orgwikipedia.orgeurekaselect.comresearchgate.net It initiates the catabolism of both 25-hydroxyvitamin D3 (calcifediol) and calcitriol by hydroxylating them at the C-24 position. researchgate.netmdpi.comnih.gov This enzyme is found in most cell types, with the highest levels of activity observed in the kidney. researchgate.netjci.org The expression of the CYP24A1 gene is induced by calcitriol itself, creating a negative feedback loop that regulates the levels of active vitamin D. taylorandfrancis.com Loss-of-function mutations in the CYP24A1 gene can lead to an increase in serum calcitriol levels and subsequent hypercalcemia. jci.orgresearchgate.net

Multi-Step 24-Oxidation Pathway

The conversion of calcitriol to this compound is a multi-step process known as the 24-oxidation pathway. wikipedia.orgnih.govresearchgate.net This pathway involves a sequence of at least five or six enzymatic reactions catalyzed by CYP24A1. taylorandfrancis.comwikipedia.orgimrpress.com

The key steps in the C24-oxidation pathway are:

Initial 24-hydroxylation: The process begins with the hydroxylation of calcitriol at the 24-position to form 1α,24,25-trihydroxyvitamin D3. nih.govoup.com

Further oxidation: This intermediate undergoes further oxidation steps, including the formation of 24-oxo-1,25-dihydroxyvitamin D3 and 24-oxo-1,23,25-trihydroxyvitamin D3. nih.govnih.gov

Side-chain cleavage: The side chain of the vitamin D molecule is then cleaved between carbons 23 and 24. nih.govacs.org

Final product formation: This cleavage ultimately results in the formation of this compound, a water-soluble compound that can be readily excreted. wikipedia.orgnih.gov

Kinetic analyses have shown that the intermediates in this pathway can compete with the initial substrate for binding to CYP24A1, indicating that they are released from the enzyme after each catalytic step. nih.gov

Consideration of the C23 Lactone Pathway

In addition to the C24-oxidation pathway, CYP24A1 also catalyzes an alternative catabolic route known as the C23 lactone pathway. wikipedia.orgnih.govresearchgate.net This pathway is initiated by hydroxylation at the C-23 position of the vitamin D side chain. uniprot.orgimrpress.com Subsequent reactions lead to the formation of 1α,25-dihydroxyvitamin D3-26,23-lactone. wikipedia.orgimrpress.commdpi.com

While both pathways contribute to the inactivation of vitamin D, the preference for one over the other can be species-specific. nih.govmdpi.com In humans, the C24-oxidation pathway leading to this compound is the predominant route for calcitriol catabolism. nih.govresearchgate.net The C23 lactone pathway may serve as an alternative or protective mechanism to rapidly degrade excess calcitriol. researchgate.net

Table 1: Key Compounds in the Biosynthesis of this compound

Compound Name Function
1α,25-Dihydroxyvitamin D3 (Calcitriol) The primary active form of vitamin D3 and the main precursor to this compound. wikipedia.orgwikipedia.orgnih.gov
1α,25-Dihydroxyvitamin D2 An active form of vitamin D2 that also serves as a precursor to this compound. nih.govnih.gov
CYP24A1 (24-Hydroxylase) The key cytochrome P450 enzyme that catalyzes the multi-step oxidation of calcitriol to this compound. uniprot.orgwikipedia.orgeurekaselect.comresearchgate.net
1α,24,25-Trihydroxyvitamin D3 An intermediate metabolite formed during the C24-oxidation pathway. nih.govoup.com
This compound The final, water-soluble, and less active catabolic product of calcitriol and 1α,25-dihydroxyvitamin D2 metabolism. wikipedia.orgwikipedia.orgtaylorandfrancis.com

| 1α,25-Dihydroxyvitamin D3-26,23-lactone | The end product of the alternative C23 lactone pathway for vitamin D catabolism. wikipedia.orgimrpress.commdpi.com |

Unresolved Questions Regarding Recombinant Enzyme Activity in this compound Formation

The biosynthesis of this compound, a significant metabolite of vitamin D, is primarily mediated by the enzyme 24-hydroxylase (CYP24A1). nih.gov However, a notable enigma persists within the scientific community: the lack of this compound formation when using recombinant CYP24A1 enzyme. nih.govresearchgate.netacs.orgnih.gov While endogenous production of this compound has been demonstrated in settings like perfused rat kidneys, experiments with the isolated recombinant enzyme have not yielded the same result. nih.govresearchgate.netacs.orgnih.gov This discrepancy suggests that the current understanding of the enzymatic process may be incomplete or that additional cofactors or cellular conditions, not present in the recombinant setup, are necessary for the full catalytic conversion to this compound.

Another key question revolves around the potential role of the enzyme 1α-hydroxylase (CYP27B1). It remains unknown whether CYP27B1 can convert calcioic acid into this compound, a potential alternative or complementary pathway in its biosynthesis. nih.govresearchgate.netacs.orgnih.gov Addressing these unresolved questions is crucial for a complete understanding of vitamin D metabolism and the precise mechanisms governing the deactivation of its active form, calcitriol, into this compound.

Organ and Tissue-Specific Formation

The formation of this compound is not ubiquitous but is localized to specific organs and cell types, underscoring its role in targeted physiological processes.

Hepatic and Renal Synthesis

The liver and kidneys are primary sites for the synthesis of this compound. wikipedia.org In the liver, vitamin D undergoes its initial hydroxylation. taylorandfrancis.com The kidneys, however, play a central role in converting the active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol), into this compound. wikipedia.orgtaylorandfrancis.com This process, occurring in the renal proximal tubules, is a key step in the catabolism and inactivation of calcitriol, thereby regulating its levels in the body. mdpi.comwikipedia.orgreactome.org The resulting this compound is a water-soluble compound that is then excreted in the bile. wikipedia.orgtaylorandfrancis.compathophys.org Studies using perfused rat kidneys have provided direct evidence of endogenous this compound formation. nih.govresearchgate.netacs.orgnih.gov

Endogenous Production in Specific Cell Types

Beyond the liver and kidneys, the synthesis of this compound has been identified in several other specific cell types, indicating a more widespread, albeit localized, role in vitamin D metabolism.

Osteoblastic Cells: Biosynthesis of this compound has been demonstrated in the osteoblastic cell line UMR-106. researchgate.net This is significant as osteoblasts are the bone-forming cells, and the local regulation of active vitamin D levels is crucial for bone homeostasis. nih.gov The 24-oxidation pathway leading to this compound in these cells is stimulated by calcitriol itself, suggesting a feedback mechanism to control hormone levels. researchgate.net

Keratinocytes: These cells, which constitute the majority of the epidermis, are unique in their ability to perform the entire vitamin D metabolic pathway, from its synthesis from 7-dehydrocholesterol (B119134) to the production of calcitriol and its subsequent catabolism to this compound. researchgate.netbioone.org This localized production suggests an intracrine or paracrine role for calcitriol and its metabolites in regulating skin cell growth and differentiation. bioone.org The conversion of vitamin D analogs like calcipotriol (B1668217) to this compound has also been observed in keratinocytes. nih.gov

Urinary Bladder: this compound is constitutively formed in the urinary bladder. nih.gov This localized production points to a specific function within this tissue, although the exact physiological role remains an area of active investigation.

The following table summarizes the key enzymes and locations involved in this compound synthesis:

EnzymeLocationRole in this compound Synthesis
CYP24A1 (24-hydroxylase) Kidneys, Liver, Osteoblasts, Keratinocytes, Urinary BladderPrimary enzyme responsible for the multi-step oxidation of calcitriol to this compound. nih.govtaylorandfrancis.comresearchgate.netbioone.orgnih.gov
CYP27B1 (1α-hydroxylase) Kidneys, KeratinocytesPrimarily responsible for synthesizing the active form of vitamin D (calcitriol). taylorandfrancis.combioone.org Its direct role in converting calcioic acid to this compound is currently unknown. nih.govresearchgate.netacs.orgnih.gov

Metabolic Fate and Excretion of Calcitroic Acid

Enterohepatic Circulation and Biliary Excretion Pathways

The primary route for the elimination of calcitroic acid from the body is through biliary excretion, a process deeply integrated with enterohepatic circulation. wikiwand.comtaylorandfrancis.comuwm.edu Research has established that this compound is predominantly formed in the liver and kidneys. wikipedia.orgwikiwand.comwisconsin.edu Following its synthesis, it is secreted into the bile and then transported to the intestine. researchgate.netuwm.eduwisconsin.edu

The initial evidence for this pathway emerged from early studies using radiolabeled vitamin D analogs. uwm.edunih.gov When researchers administered radioactively treated 1,25(OH)₂D₃ to animals, they isolated this compound from the liver and intestines, with particularly large amounts found in the intestine and its contents. wikipedia.orgwikiwand.comnih.gov The confirmation of ³H-calcitroic acid in the bile duct of cannulated rats solidified the hypothesis that it is part of the enterohepatic circulation. nih.govresearchgate.net

This circulatory loop involves the secretion of conjugated vitamin D metabolites as bile from the liver into the intestine. nih.govresearchgate.net In the intestine, intestinal cells and resident bacteria can reverse the conjugation process, releasing the non-conjugated metabolites. nih.govresearchgate.net These deconjugated forms, including this compound, can then be reabsorbed and returned to the liver for further metabolism. nih.govresearchgate.net This process leads to significant concentrations of this compound in the intestine. uwm.eduwisconsin.edu The intestine, liver, and kidney are thereby exposed to the largest amounts of vitamin D metabolites. nih.gov

Table 1: Key Research Findings on this compound's Metabolic Pathway

FindingOrgan(s) ImplicatedSignificance
Major metabolite of calcitriol (B1668218). wikipedia.orgtaylorandfrancis.comLiver, KidneysRepresents a primary endpoint of the vitamin D catabolic pathway.
Excreted into the bile. wikiwand.comtaylorandfrancis.comresearchgate.netresearchgate.netLiver, IntestineConfirms biliary excretion as the main elimination route.
Confirmed as part of enterohepatic circulation. wikiwand.comuwm.eduwisconsin.edunih.govLiver, IntestineAllows for reabsorption and further metabolism, concentrating the metabolite in the gut.
Endogenous mucosal synthesis suggested in the intestine. nih.govIntestineIndicates that the intestine may not only receive this compound from bile but also produce it locally.
Formed via the C-24 oxidation pathway by CYP24A1. wikipedia.orgmdpi.comtaylorandfrancis.comresearchgate.nethmdb.caMultiple tissuesIdentifies the specific enzymatic pathway responsible for its creation as a method of inactivating vitamin D. taylorandfrancis.com

Conjugation Mechanisms for Facilitated Elimination

To enhance its water solubility and facilitate its transport and excretion, this compound undergoes Phase II metabolism, which involves conjugation reactions. nih.govresearchgate.net These processes, occurring in the liver and kidney, attach polar molecules to the metabolite, preparing it for elimination via bile or urine. nih.gov General conjugation mechanisms for vitamin D metabolites include glucuronidation, sulfation, acetylation, methylation, and amino acid or glutathione (B108866) conjugation. nih.govresearchgate.net Conjugation in the liver primarily directs the metabolites towards intestinal secretion in bile. nih.gov

Glucuronidation is a key conjugation pathway for vitamin D metabolites. nih.govresearchgate.net During early attempts to isolate and identify this compound, researchers noted that a glucuronide conjugate of a vitamin D analog was a major component that masked the presence of this compound. nih.govresearchgate.net This discovery was made after collecting bile from rats, separating it chromatographically, and performing acid hydrolysis, which cleaved the conjugate and allowed for the characterization of the less polar this compound. nih.govresearchgate.net While direct studies on this compound glucuronides are limited, the presence of other vitamin D glucuronide conjugates in circulation and the evidence from these initial isolation studies strongly suggest that this compound is also eliminated as a glucuronide conjugate. nih.govoup.comoup.com

Metabolic Stability Under Enzymatic Oxidative Conditions

Research has been conducted to determine if this compound is a final, inert end-product of vitamin D metabolism. wisconsin.eduwisconsin.edu Studies exploring its metabolic stability found that this compound was stable under enzymatic oxidative conditions. wisconsin.eduwisconsin.edu This stability suggests that it is not readily broken down further by the primary oxidative enzymes that catabolize other vitamin D metabolites.

However, its stability is relative. For instance, comparative metabolism studies with 3-epi-1α,25(OH)₂D₃, a natural metabolite of calcitriol, showed that it is metabolized by the enzyme CYP24A1 into 3-epi-calcitroic acid. nih.gov These studies noted that under identical conditions, the amount of 3-epi-calcitroic acid produced was threefold less than the amount of this compound produced from calcitriol. nih.gov This indicates that while this compound is the result of a robust metabolic process, the rate of its formation and subsequent inactivation is faster than that of its epimer, highlighting its position as a key, albeit relatively stable, terminal product in the vitamin D catabolic pathway. nih.gov This relative metabolic stability, compared to its precursors like calcitriol, may allow it to persist at higher concentrations in specific tissues like the intestine, where it could exert biological effects. nih.gov

Molecular and Cellular Mechanisms of Action

Interaction with the Vitamin D Receptor (VDR)

The biological activity of calcitroic acid is rooted in its ability to bind to and activate the VDR, a nuclear hormone receptor that regulates gene expression involved in a wide array of physiological processes. uwm.eduwisconsin.edu

This compound functions as a Vitamin D Receptor (VDR) agonist, capable of binding to the receptor and activating VDR-mediated transcription. medchemexpress.comnih.govnih.gov However, its binding affinity for the VDR is substantially lower than that of calcitriol (B1668218), the most potent endogenous VDR ligand. uwm.eduwisconsin.edu Early studies using VDR isolated from chick intestines determined the half-maximal inhibitory concentration (IC50) for this compound to be 6.8 μM. nih.gov More recent investigations have measured the half-maximal effective concentration (EC50) for VDR-mediated transcription, confirming that this compound acts as a VDR agonist at micromolar concentrations. nih.govnih.gov Its methyl ester, this compound methyl ester, has also been shown to be a VDR agonist with a slightly higher potency. nih.govnih.govnih.gov

Table 1: VDR Binding and Transcriptional Activity of this compound and its Methyl Ester

Compound Assay Type Cell/Tissue Source Value (μM) Citation
This compound IC50 Chick Intestine VDR 6.8 nih.gov
This compound Methyl Ester IC50 Chick Intestine VDR 2.6 nih.gov
This compound EC50 (Transcription) HEK293 Cells 2.89 nih.govnih.gov

Structural analysis provides critical insights into the agonistic nature of this compound. wikipedia.org An X-ray co-crystal structure of the Danio rerio (zebrafish) VDR ligand-binding domain in a complex with this compound confirmed that the ligand induces an agonistic conformation in the receptor. nih.govnih.govresearchgate.net Upon binding, this compound settles into the ligand-binding pocket in a manner that is similar to the conformation adopted by calcitriol, facilitating the receptor's active state. nih.govnih.gov

The interaction between this compound and the VDR is stabilized by a network of hydrogen bonds. Within the binding pocket, the 1-OH and 3-OH groups of the A-ring are anchored by interactions with tyrosine, serine, and arginine residues. uwm.edudoi.org

The key difference in interaction compared to calcitriol arises from this compound's shorter, carboxylated side chain. nih.govnih.gov In the crystal structure with Danio rerio VDR, this shorter side chain accommodates a hydrogen bond with the residue His333 and a single water molecule. nih.govnih.govresearchgate.net This contrasts with the longer side chain of calcitriol, which allows it to form hydrogen bonds with both His333 and His423 in the same model. nih.govnih.gov Analysis of the human VDR structure reveals a similar principle, where the 25-OH group of calcitriol forms hydrogen bonds with His305 and His397. doi.org In contrast, this compound interacts solely with His397 and a water molecule. researchgate.netdoi.org

This compound demonstrates a high degree of selectivity for the VDR. nih.gov It has been evaluated against a panel of other nuclear receptors and was found to selectively activate the VDR. nih.govnih.gov Studies showed that at concentrations up to 50 μM, this compound did not bind to or activate several other related nuclear receptors. uwm.edunih.gov These include the pregnane (B1235032) X receptor (PXR), constitutive androstane (B1237026) receptor (CAR), thyroid hormone receptors (α and β), retinoic acid receptor (RAR), peroxisome proliferator-activated receptors (PPAR), liver X receptors (LXR), farnesoid X receptor (FXR), androgen receptor, and estrogen receptor β. uwm.edunih.gov

Hydrogen Bonding Interactions within the VDR Binding Pocket (e.g., His333, His397, water molecules)

Regulation of Gene Expression

As a VDR agonist, this compound can initiate the transcription of VDR target genes, although its potency is generally lower than that of calcitriol. researchgate.netnih.gov

A primary target gene for VDR-mediated regulation is CYP24A1. nih.govnih.gov This gene encodes the cytochrome P450 enzyme 24-hydroxylase, which is the key enzyme responsible for the catabolism of calcitriol, ultimately leading to the formation of this compound. mdpi.comaacrjournals.orgresearchgate.net By inducing CYP24A1, calcitriol initiates a negative feedback loop to control its own levels. sci-hub.box

This compound has been shown to induce the expression of CYP24A1 in a VDR-dependent manner in various cell types. nih.govnih.gov In intestinal cells, this compound at a concentration of 10 μM was able to upregulate CYP24A1 with an efficacy similar to that of 20 nM calcitriol. nih.govnih.gov In DU145 prostate cancer cells, which exhibit high baseline expression of CYP24A1, 7.5 μM this compound caused a 9-fold induction of the gene. nih.govaacrjournals.org This effect, however, was significantly less potent than the 110-fold induction observed with 20 nM calcitriol in the same cell line. nih.gov Conversely, in HaCaT keratinocytes, this compound at a concentration of 20 nM did not induce CYP24A1 mRNA, highlighting potential cell-type-specific differences in its activity. nih.gov

Table 2: VDR-Mediated Upregulation of CYP24A1 Gene Expression by this compound

Cell Line Compound Concentration Observed Effect Citation
Intestinal Cells This compound 10 μM Similar efficacy to 20 nM Calcitriol nih.govnih.gov
DU145 Prostate Cancer Cells This compound 7.5 μM 9-fold induction nih.gov
DU145 Prostate Cancer Cells Calcitriol 20 nM 110-fold induction nih.gov

Participation in Vitamin D Signaling Feedback Loops

The regulation of vitamin D activity is a tightly controlled process designed to maintain mineral homeostasis and prevent toxicity from excessive levels of the active hormone, 1α,25-dihydroxyvitamin D3 (calcitriol). oup.com this compound is a principal metabolite in the catabolic cascade that inactivates calcitriol, placing it at the core of a critical negative feedback loop. researchgate.net

This feedback mechanism is primarily mediated by the enzyme 25-hydroxyvitamin D-24-hydroxylase (CYP24A1). oup.comwikipedia.org The process begins when calcitriol binds to the Vitamin D Receptor (VDR). taylorandfrancis.com This activated VDR-ligand complex then stimulates the transcriptional expression of the CYP24A1 gene. oup.comresearchgate.nettaylorandfrancis.com The resulting CYP24A1 enzyme is a multi-functional catalyst that initiates a five-step oxidation pathway, converting calcitriol into the water-soluble and biologically less active this compound, which is then slated for excretion. taylorandfrancis.comnih.govphysiology.org This induction of the catabolizing enzyme by the active hormone itself constitutes a classic negative feedback loop, ensuring that levels of calcitriol are attenuated when they become too high. researchgate.nettaylorandfrancis.com

While this compound is the product of this feedback system, research indicates it may also be a minor participant. This compound can bind to the VDR, although its affinity is significantly lower than that of calcitriol. nih.govnih.gov Despite this weaker interaction, studies have shown that at higher, micromolar concentrations, this compound can act as a VDR agonist and induce the transcription of VDR target genes, including CYP24A1. nih.govnih.govresearchgate.net For instance, in DU145 prostate cancer cells, this compound was observed to upregulate CYP24A1 mRNA. nih.gov This suggests that under conditions where this compound might accumulate, such as in the enterohepatic circulation, it could contribute to the ongoing expression of its own catabolic enzyme, further supporting the feedback regulation of vitamin D signaling. uwm.edu

Table 1: Key Components of the Vitamin D Negative Feedback Loop

ComponentRole in Feedback LoopCitation
Calcitriol (1α,25(OH)₂D₃) The active form of vitamin D. Binds to VDR to initiate a biological response and also induces the expression of the catabolic enzyme CYP24A1. researchgate.nettaylorandfrancis.com
Vitamin D Receptor (VDR) A nuclear receptor that, when activated by calcitriol, binds to DNA and increases the transcription of the CYP24A1 gene. oup.comtaylorandfrancis.com
CYP24A1 (24-hydroxylase) The enzyme responsible for the multi-step catabolism of calcitriol into this compound, thereby inactivating the vitamin D hormone. wikipedia.orgnih.govphysiology.org
This compound The end-product of calcitriol catabolism, considered largely inactive. It can weakly bind to VDR at high concentrations and induce CYP24A1 expression. taylorandfrancis.comnih.govnih.gov

Intracellular Signaling Pathways Modulated by this compound

The primary mechanism through which this compound exerts its effects on intracellular signaling is by acting as a ligand for the Vitamin D Receptor (VDR), a member of the nuclear hormone receptor superfamily. nih.govuwm.edu Although it is a weaker agonist than calcitriol, this compound has been confirmed to bind to the VDR and initiate VDR-mediated gene transcription. nih.govresearchgate.net The binding of this compound to the VDR's ligand-binding domain induces a conformational change in the receptor, promoting its heterodimerization with the Retinoid X Receptor (RXR). taylorandfrancis.com This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes, thereby modulating their rate of transcription. taylorandfrancis.com

The most well-documented signaling outcome of this compound action is the upregulation of the CYP24A1 gene, as discussed in the feedback loop. nih.gov This has been demonstrated across various cell types.

In Caco-2 intestinal cells, treatment with 10 μM of this compound was shown to upregulate CYP24A1 with an efficacy comparable to 20 nM of calcitriol. nih.gov

In DU145 prostate cancer cells, a concentration of 7.5 μM this compound resulted in a nine-fold induction of CYP24A1. nih.gov

Beyond the direct regulation of CYP24A1, evidence suggests that this compound can modulate pathways related to inflammation. In studies using lipopolysaccharide-stimulated mouse macrophages, this compound was found to reduce the transcription of inducible nitric oxide synthase (iNOS) and interleukin-1β (IL-1β). nih.govresearchgate.net This resulted in a decrease in the production of nitric oxide and the secretion of the pro-inflammatory cytokine IL-1β. nih.gov The anti-inflammatory effects observed with 20 μM this compound were similar to those achieved with 20 nM calcitriol. nih.govresearchgate.net While the precise downstream pathways are still being fully elucidated, these effects are believed to be mediated through VDR. The active VDR is known to influence inflammatory signaling by interacting with key pathways such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) cascades. nih.govmdpi.com For example, calcitriol has been shown to inhibit the translocation of the p65 subunit of NF-κB to the nucleus. mdpi.com The similar outcomes produced by this compound strongly suggest it engages these same VDR-dependent anti-inflammatory signaling routes, albeit at higher concentrations. nih.gov

Table 2: Research Findings on Gene Regulation by this compound

Target GeneCell TypeConcentrationObserved EffectCitation
CYP24A1 Caco-2 (intestinal cells)10 μMUpregulation of gene expression, similar in efficacy to 20 nM calcitriol. nih.gov
CYP24A1 DU145 (prostate cancer cells)7.5 μM9-fold induction of mRNA. nih.gov
iNOS Mouse Macrophages20 μMReduction in transcription. nih.govresearchgate.net
IL-1β Mouse Macrophages20 μMReduction in transcription. nih.govresearchgate.net

Biological Roles in Preclinical and in Vitro Research Models

Modulation of Cellular Processes

Calcitroic acid demonstrates the ability to modulate fundamental cellular activities, particularly through the regulation of gene expression in various cell types. Its effects have been observed in epithelial cells, including those from the intestine and skin, as well as in cancer cell lines, where it influences genes primarily involved in vitamin D metabolism. nih.govuwm.edu

Studies utilizing different cell lines have shown that this compound can act as a VDR agonist, inducing the transcription of target genes, albeit often requiring higher concentrations compared to its precursor, calcitriol (B1668218). nih.gov

DU145 Prostate Cancer Cells: In the human prostate cancer cell line DU145, this compound has been shown to upregulate the expression of the CYP24A1 gene. nih.gov This gene encodes the enzyme 24-hydroxylase, which is responsible for the catabolism of vitamin D metabolites. aacrjournals.org One study found that treatment with 7.5 μM of this compound resulted in a 9-fold induction of CYP24A1 mRNA. nih.govnih.gov This effect, however, was significantly less potent than that observed with calcitriol, which produced a 110-fold induction at a much lower concentration of 20 nM. nih.gov The expression of VDR in DU145 cells is a prerequisite for these genomic effects. jcancer.org

HaCaT Keratinocytes: In contrast to its effects on prostate cancer cells, research on HaCaT cells, an immortalized human keratinocyte line, showed different results. At a concentration of 20 nM, this compound did not induce the expression of CYP24A1 mRNA after 4 or 24 hours of incubation. nih.govresearchgate.net However, calcipotriol (B1668217), a synthetic vitamin D analog that is metabolized into this compound in keratinocytes, has been found to downregulate the expression and activation of STAT1 and STAT3 signaling pathways in HaCaT cells, which are implicated in cellular proliferation. nih.govnih.gov

Caco-2 Intestinal Cells: In the Caco-2 human colon adenocarcinoma cell line, which differentiates to resemble small intestinal epithelium, this compound demonstrated significant gene regulatory activity. nih.govphysiology.org Treatment of Caco-2 cells with 10 μM this compound for 18 hours led to a strong upregulation of the VDR target gene CYP24A1. nih.gov The magnitude of this induction was comparable to that achieved with 20 nM of calcitriol, highlighting this compound's role as a full VDR agonist in this cell type. nih.gov Its effect was also noted to be 100-fold stronger than that of lithocholic acid, another endogenous VDR ligand. nih.govresearchgate.net

Table 1: Effect of this compound on CYP24A1 Gene Expression in Various Cell Lines

Cell Line Concentration of this compound Fold Induction of CYP24A1 mRNA Reference
DU145 Prostate Cancer Cells 7.5 µM 9-fold nih.govnih.gov
HaCaT Keratinocytes 20 nM No induction observed nih.govresearchgate.net
Caco-2 Intestinal Cells 10 µM Similar to 20 nM Calcitriol nih.gov

Immunomodulatory and Anti-Inflammatory Properties

This compound exhibits anti-inflammatory and immunomodulatory effects in preclinical models, primarily through its influence on cytokine production and key inflammatory mediators. nih.govresearchgate.net These actions are particularly evident in immune cells like macrophages.

In stimulated mouse macrophage models, this compound has been shown to effectively suppress the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β). nih.govnih.gov Research demonstrated that this compound reduced the transcription of IL-1β, which consequently decreased the secretion of the IL-1β protein. nih.govresearchgate.net A concentration of 20 μM this compound exhibited anti-inflammatory properties similar to those of 20 nM calcitriol in interferon-γ and lipopolysaccharide-stimulated macrophages. nih.govnih.gov

Similar to its effect on cytokines, this compound also modulates other inflammatory mediators. Studies in macrophage models have shown that it can reduce the transcription of inducible nitric oxide synthase (iNOS). nih.govnih.gov The downregulation of iNOS leads to a subsequent reduction in the production of nitric oxide, a key molecule involved in the inflammatory response. nih.govresearchgate.net The activation of macrophages by stimuli like lipopolysaccharide (LPS) typically induces iNOS expression, and this compound's ability to inhibit this process points to its significant anti-inflammatory potential. nih.govnih.gov

Table 2: Anti-Inflammatory Effects of this compound in Stimulated Mouse Macrophages

Target Molecule Effect of this compound Effective Concentration Reference
Interleukin-1β (IL-1β) Reduced transcription and secretion 20 µM nih.govresearchgate.netnih.gov
Inducible Nitric Oxide Synthase (iNOS) Reduced transcription and NO production 20 µM nih.govresearchgate.netnih.gov

Regulation of Pro-inflammatory Cytokines (e.g., Interleukin-1β)

Role in Organ-Specific Physiological Processes (Animal Models)

In vivo research using animal models has provided insights into the physiological roles of this compound, particularly concerning mineral homeostasis.

While largely considered an inactive catabolite of vitamin D, studies have shown that under certain conditions, this compound can influence calcium levels. taylorandfrancis.comtandfonline.com When administered intravenously to rats on a low-calcium diet, this compound was observed to elevate blood calcium levels. acs.orgnih.gov Furthermore, subcutaneous administration of the compound has demonstrated antirachitic properties, suggesting it can contribute to bone mineralization processes. acs.orgnih.gov These in vivo findings indicate that this compound is not entirely inert and may participate in the complex system of calcium homeostasis, a primary function of the vitamin D endocrine system. nih.govnih.gov

Proposed Influence on Gastrointestinal Function and Detoxification Enzymes (e.g., CYP3A4 upregulation)

This compound, a primary metabolite of vitamin D, is predominantly formed in the liver and secreted via bile into the intestine, leading to significant concentrations within the gut. uwm.edu Its presence in the gastrointestinal tract has led to research into its potential biological roles in this system, particularly concerning the regulation of detoxification enzymes. One hypothesis suggests that water-soluble metabolites of 25-hydroxyvitamin D₃, such as this compound, may protect the colon from the accumulation of potentially harmful endogenous molecules like lithocholic acid by upregulating the cytochrome P450 enzyme CYP3A4. nih.gov This enzyme is crucial for detoxification processes. uwm.edu

The regulation of P450 enzymes is considered a key function of the vitamin D receptor (VDR) in the intestine. uwm.eduuwm.edu this compound has been shown to bind to the VDR and induce gene transcription at high concentrations. nih.govacs.orgwikipedia.org This interaction is hypothesized to be a mechanism for preventing inflammation-based gastrointestinal conditions. uwm.eduwisconsin.edu

In vitro studies using intestinal cell lines have provided evidence for the upregulation of detoxification enzymes by this compound. In Caco-2 cells, a human colon adenocarcinoma cell line, this compound at a concentration of 6μM was shown to upregulate CYP3A4. uwm.edu Further research in HIEC-6 human normal intestinal epithelial cells demonstrated that this compound (10 μM) upregulated CYP24A1 with an efficacy similar to 20 nM of calcitriol and was 100-fold more potent than 10 μM lithocholic acid. nih.gov These findings support the hypothesis that this compound plays a regulatory role in the detoxification pathways of the gastrointestinal tract. uwm.eduuwm.edu

Table 1: In Vitro Upregulation of Cytochrome P450 Enzymes by this compound

Cell Line Compound Concentration Target Gene Result Reference
Caco-2 This compound 6 µM CYP3A4 Upregulation observed uwm.edu
HIEC-6 This compound 10 µM CYP24A1 Upregulation similar to 20 nM Calcitriol nih.gov
HIEC-6 This compound 10 µM CYP24A1 100-fold stronger upregulation than 10 µM Lithocholic Acid nih.gov
DU145 (prostate cancer) This compound 7.5 µM CYP24A1 Upregulation observed after 18 hours nih.gov

Exploratory Research in Animal Models of Disease Pathogenesis (e.g., Inflammatory Bowel Disease, Experimental Autoimmune Encephalomyelitis/Multiple Sclerosis models)

The potential immunomodulatory functions of vitamin D metabolites have prompted research into their roles in autoimmune and inflammatory diseases. bioscientifica.com While much of this research has focused on calcitriol, the immediate precursor to this compound, the downstream effects and direct roles of this compound are areas of emerging investigation.

In the context of inflammatory diseases, this compound has demonstrated anti-inflammatory properties in in vitro models. nih.gov Specifically, in studies using mouse macrophage cell lines, this compound was found to reduce the transcription of inducible nitric oxide synthase (iNOS) and interleukin-1β (IL-1β) following stimulation. nih.gov This resulted in decreased production of nitric oxide and secretion of IL-1β, with anti-inflammatory effects comparable to those of calcitriol. nih.gov

Inflammatory Bowel Disease (IBD): Research has linked vitamin D signaling in the gut to IBD. acs.orgresearchgate.net Given that this compound is found in high concentrations in the intestine uwm.edu, it is hypothesized that it may play a role in preventing inflammation-based gastrointestinal diseases like IBD through the regulation of detoxification enzymes and interaction with the VDR. uwm.eduwisconsin.edu However, direct studies administering this compound in animal models of IBD to assess its therapeutic or preventative potential are not extensively documented in the current scientific literature.

Experimental Autoimmune Encephalomyelitis (EAE)/Multiple Sclerosis (MS) Models: Experimental autoimmune encephalomyelitis is a widely used animal model for human multiple sclerosis. sid.irfrontiersin.orgresearchgate.net Numerous studies have demonstrated that calcitriol, the active form of vitamin D, can prevent and ameliorate the symptoms of EAE in mice. sid.irnih.govmdpi.commdpi.com Calcitriol treatment in EAE models has been shown to reduce central nervous system inflammation, modulate T-cell responses, and alter cytokine profiles, favoring an anti-inflammatory state. sid.irfrontiersin.orgnih.gov this compound is the ultimate catabolic product of this pathway, converting calcitriol into a biologically inactive and excretable form. mdpi.comimrpress.comtandfonline.comexonpublications.com While the vitamin D metabolic pathway, which terminates in this compound, is clearly implicated in the pathogenesis of EAE, direct research on the specific effects of administering this compound itself in these animal models is limited. The primary focus has remained on its precursor, calcitriol. sid.irnih.gov

Table 2: Summary of Research Findings in Disease-Relevant Models

Research Area Model Type Key Findings Reference
General Inflammation In Vitro (Mouse Macrophages) This compound (20 µM) reduced transcription of iNOS and IL-1β, leading to decreased nitric oxide and IL-1β secretion, similar to 20 nM calcitriol. nih.gov
Inflammatory Bowel Disease (IBD) Hypothesis Proposed protective role in the colon through upregulation of detoxification enzymes like CYP3A4. nih.govuwm.eduwisconsin.edu
Experimental Autoimmune Encephalomyelitis (EAE) Animal Model (Mice) Research has focused on calcitriol (the precursor to this compound), which has been shown to attenuate EAE symptoms and modulate immune responses. Direct studies on this compound's effects are not widely reported. sid.irnih.govmdpi.com

Table 3: Compound Names Mentioned in the Article

Compound Name
1α,25-dihydroxyvitamin D₃ (Calcitriol)
25-hydroxyvitamin D₃
This compound
Cytochrome P450 3A4 (CYP3A4)
Cytochrome P450 24A1 (CYP24A1)
Inducible nitric oxide synthase (iNOS)
Interleukin-1β (IL-1β)
Lithocholic acid

Analytical and Research Methodologies for Calcitroic Acid Studies

Isolation and Structural Elucidation Techniques

The initial steps in studying calcitroic acid involve its separation from other metabolites and the confirmation of its chemical structure. Combinations of High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process. researchgate.netnih.govcapes.gov.bramanote.com

High-Performance Liquid Chromatography is a cornerstone technique for the separation and purification of this compound from biological samples. nih.govnih.gov Researchers have utilized various HPLC methods to achieve this separation. For instance, aqueous-soluble metabolites from kidney and cell incubations have been subjected to reverse-phase HPLC analysis, with studies successfully using two different reverse-phase columns to confirm the co-migration of the metabolite with an authentic this compound standard. nih.gov In some protocols, particularly in early isolation work, anion-exchange chromatography was used to separate negatively charged compounds like this compound. nih.gov

To improve chromatographic properties and facilitate analysis, derivatization is sometimes employed. A common method involves esterification with diazomethane, converting this compound to its methyl ester, which is then analyzed by HPLC. nih.gov

Table 1: HPLC Methodologies for this compound Isolation

HPLC Mode Column Type Application Reference
Reverse-Phase Chemistry 1 Co-migration with authentic standard nih.gov
Reverse-Phase Chemistry 2 Co-migration with authentic standard nih.gov
Straight-Phase Not specified Analysis of methylated this compound nih.gov

Ultraviolet (UV) spectroscopy is frequently used in conjunction with HPLC for the detection and preliminary characterization of this compound. researchgate.netnih.govamanote.com The conjugated triene system within the this compound structure allows it to absorb UV light at a characteristic wavelength. The absorbance of this compound has been reported at a wavelength (λmax) of 264 nm. wisconsin.edu

Derivatization can be used to alter the spectral properties of the molecule for enhanced detection. For example, reacting this compound with a dienophile dye such as 4-[2-(3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinyl) ethyl]-3H-1,2,4-triazole-3,5(4H)-dione (DMEQ-TAD) can shift the maximum absorbance wavelength higher, closer to the λmax of the dye itself (370 nm), which can improve detection selectivity. wisconsin.edu

Mass spectrometry is an indispensable tool for the definitive structural confirmation of this compound, especially when dealing with the small amounts typically isolated from biological sources. nih.govnih.gov MS analysis provides specific fragmentation patterns that act as a fingerprint for the molecule. nih.gov Following isolation by HPLC, the identity of the putative this compound methyl ester has been conclusively confirmed through mass spectral analysis. nih.gov

An analytical method was optimized based on the ionization and fragmentation of this compound for its detection. wisconsin.eduwisconsin.edu In one analysis, the mass spectrum of a standard solution showed distinct peaks attributed to the analyte. wisconsin.edu The proposed structures of the transitions of this compound generated within the collision cell have been studied, with specific ions used for quantification and identification. wisconsin.edu

Table 2: Key Mass Spectrometry Fragments for this compound Identification

Ion (m/z) Role in Analysis Reference
339.23 Quantification ion wisconsin.edu

Ultraviolet (UV) Spectroscopy

Quantitative Detection and Measurement

Accurately measuring the concentration of this compound in biological fluids and tissues is crucial for understanding its physiological role. Modern quantitative methods offer high sensitivity and specificity, primarily through the coupling of liquid chromatography with tandem mass spectrometry.

For sensitive and specific quantification, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) has become the method of choice. wisconsin.eduwisconsin.edu This technique combines the superior separation power of UHPLC with the precise detection and quantification capabilities of tandem mass spectrometry. wisconsin.edu A reverse-phase UHPLC-MS/MS method has been developed and optimized for the detection of this compound in both in vitro and in vivo studies. wisconsin.edu This approach has been utilized to identify and quantify changes in the urinary excretion of this compound in mice following various exposures, demonstrating its utility in metabolomic studies. columbia.edu The total sample run time for such analyses can be less than 5 minutes. researchgate.net

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive scanning mode used in tandem mass spectrometry for targeted quantification. nih.gov An MRM method was developed to allow for the precise measurement of ions assigned to this compound, which reduces the analysis time and increases resolution. wisconsin.edu This approach is used for the targeted quantitation of this compound in biological samples like urine. nih.gov

In a typical MRM assay, a specific precursor ion (the parent ion) is selected and fragmented, and then a specific product ion (the daughter ion) is monitored. This transition is unique to the target analyte, minimizing interference from other compounds in the matrix. nih.gov For this compound, the MRM transition at m/z 375.4 → 357.3 has been used for quantification. nih.gov To ensure accuracy, a deuterated internal standard, such as 1α,25-dihydroxyvitamin-D₃-d₃, is often used, with its own unique MRM transition (e.g., m/z 419.2 → 305.0). nih.gov Calibration curves for quantitative analysis have been established in ranges such as 100 to 2000 ng/mL. nih.gov

Table 3: MRM Transitions for Quantitative Analysis of this compound

Analyte Precursor Ion (m/z) Product Ion (m/z) Purpose Reference
This compound 375.4 357.3 Quantification nih.gov

Sample Preparation and Extraction Optimization (e.g., Strong Anion Exchange Solid Phase Extraction)

The accurate study of this compound often requires its effective separation and concentration from complex biological samples. Solid Phase Extraction (SPE) is a widely used technique for this purpose. Among the various SPE methods, Strong Anion Exchange (SAX) has been specifically developed and optimized for this compound analysis. wisconsin.eduwisconsin.edu

SAX SPE utilizes a stationary phase with a quaternary amine group that remains positively charged under all pH conditions, allowing for a strong anion-exchange retention mechanism. phenomenex.com This is particularly useful for isolating acidic compounds like this compound. The process typically involves adjusting the sample's pH to ensure the target analyte is ionized, loading it onto the SAX column, washing away neutral and basic compounds, and then eluting the desired organic acids. nih.gov

In the context of this compound extraction from mouse tissues, a strong anion exchange SPE method was developed to remove interfering substances during in vivo studies. wisconsin.eduwisconsin.edu While a C18 stationary phase (reversed-phase) showed greater recovery in standard solutions, the SAX method provided superior selectivity. wisconsin.edu However, researchers noted that the strong acidic conditions used for elution could potentially cause degradation of this compound. wisconsin.edu To mitigate this, the use of a weaker acid at a lower concentration, such as acetic acid, was explored to prevent degradation during the final elution step. wisconsin.edu

The optimization of sample preparation is crucial. For instance, in studies involving colon homogenates, adjustments were made to the sample preparation procedure, such as using mechanical removal of feces instead of solvent rinses, to prevent the loss of oxidative enzyme activity. wisconsin.edu

Use of Radiolabeled Tracers (e.g., 3H, 14C) in Metabolic and Distribution Studies

Radiolabeled tracers, particularly tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), have been indispensable in elucidating the metabolic pathways and tissue distribution of vitamin D and its metabolites, including this compound. nih.govwikipedia.org Early studies utilized animals treated with a combination of ¹⁴C and ³H labeled 1,25(OH)₂D₃. researchgate.net After administration, the soluble contents of the liver and intestine were separated, revealing that aqueous extracts contained significant amounts of radioactivity, leading to the eventual isolation of this compound. researchgate.net

The enrichment of ³H-labeled material in organ extracts, specifically in the aqueous layers of the liver and intestine, indicated a modification of the side chain of 1,25(OH)₂D₃ during metabolism. nih.govresearchgate.net A high ³H/¹⁴C ratio in certain metabolites found in the intestine and liver shortly after dosing provided further evidence of side-chain oxidation. researchgate.net The major side-chain oxidized metabolite was identified as an acid that contained no ¹⁴C, which was later confirmed to be this compound. researchgate.net

More detailed tissue distribution analyses using bolus administration of 1,25(OH)₂-[3α-³H]D₃ revealed a complex metabolism. nih.govresearchgate.net These studies not only confirmed the presence of ³H-calcitroic acid in the bile duct, supporting its role in enterohepatic circulation, but also identified other polar acidic metabolites suggested to be conjugates of this compound. nih.gov Furthermore, the discovery of this compound in the intestine of bile duct-cannulated rats suggested endogenous mucosal synthesis of the compound. nih.govresearchgate.net

Initial investigations into the affinity of this compound for the vitamin D receptor (VDR) also employed radiolabeled compounds. nih.gov The binding affinity was determined using 1,25(OH)₂-[26,27-³H]D₃ and VDR isolated from chick intestines, as well as 25OH-[26,27-³H]D₃ and vitamin D binding protein from rat serum. nih.gov

In Vitro Experimental Models

Cell Culture Systems (e.g., Caco-2, DU145, HaCaT, UMR-106) for Gene Regulation and Binding Studies

Various cell culture systems have been instrumental in understanding the biological activities of this compound, particularly its role in gene regulation and interaction with the vitamin D receptor (VDR).

Caco-2 cells , a human colon adenocarcinoma cell line, are a well-established in vitro model for studying intestinal epithelial cell function. physiology.orgphysiology.org In these cells, this compound has been shown to induce the expression of the VDR target gene CYP24A1. nih.gov At a concentration of 10 μM, this compound upregulated CYP24A1 with an efficacy comparable to 20 nM of 1,25(OH)₂D₃ and was 100-fold stronger than lithocholic acid at the same concentration. nih.gov Northern blot analysis has also been performed on Caco-2 cells to study the effects of this compound and its metabolites. oup.com

DU145 , a human prostate cancer cell line, has also been used to investigate the effects of this compound. nih.govescholarship.org Studies have demonstrated that this compound can upregulate CYP24A1 mRNA production in these cells. nih.gov Specifically, at a concentration of 7.5 μM, this compound induced a 9-fold upregulation of CYP24A1 after 18 hours. nih.gov

HaCaT cells , which are immortalized human keratinocytes, have been used to explore the tissue-specific effects of this compound. nih.govresearchgate.net Interestingly, in contrast to its effects in other cell lines, 20 nM this compound did not induce CYP24A1 mRNA in HaCaT cells after 4 or 24 hours of incubation. nih.govresearchgate.net

UMR-106 , an osteoblastic cell line, has been crucial in demonstrating the biosynthesis of this compound in bone cells. capes.gov.brnih.govamanote.com Research has shown that these cells can convert 1,25-dihydroxyvitamin D3 to this compound, highlighting the role of bone as a site of vitamin D metabolism. nih.govamanote.com The 24-oxidation pathway leading to this compound in UMR-106 cells is stimulated by 1,25-dihydroxyvitamin D3. nih.gov

Cell LineCell TypeKey Findings for this compound
Caco-2Human Colon AdenocarcinomaInduces CYP24A1 gene expression. nih.gov
DU145Human Prostate CancerUpregulates CYP24A1 mRNA. nih.govnih.gov
HaCaTImmortalized Human KeratinocytesDid not show induction of CYP24A1 mRNA at tested concentrations. nih.govresearchgate.net
UMR-106Rat OsteoblasticDemonstrated biosynthesis of this compound from 1,25(OH)₂D₃. capes.gov.brnih.govamanote.com

Reporter Gene Assays (e.g., Luciferase Transcription Assays) for Transcriptional Activity

Reporter gene assays, particularly luciferase transcription assays, are a cornerstone for quantifying the transcriptional activity of nuclear receptors like the VDR in response to ligands such as this compound. These assays provide a sensitive and quantitative measure of gene expression.

In these experiments, cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with a specific Vitamin D Response Element (VDRE). nih.govnih.gov The binding of a VDR agonist, like this compound, to the VDR initiates a cascade that leads to the transcription of the luciferase gene. The resulting luminescence is then measured and is proportional to the transcriptional activity.

Studies using HEK293 cells transfected with a VDR overexpression plasmid and a luciferase reporter plasmid controlled by a CYP24A1 promoter have been conducted to investigate the receptor binding of this compound and its methyl ester. nih.gov Luciferase assays have also been performed under the control of a mouse osteopontin (B1167477) VDRE in G-361 melanoma epithelial cells. nih.gov The results from these assays have confirmed that this compound can activate VDR-mediated transcription, although generally at higher concentrations than 1,25(OH)₂D₃. nih.govresearchgate.net For instance, in one study, the EC₅₀ values for VDR-mediated transcription were determined to be 2.89 μM for this compound and 0.66 μM for its methyl ester, confirming both as VDR agonists. nih.gov

Two-Hybrid Assays for Protein-Protein Interactions (e.g., VDR-Coregulator)

Two-hybrid assays are a powerful molecular biology technique used to identify and characterize protein-protein interactions. In the context of this compound research, this method has been employed to investigate the interaction between the Vitamin D Receptor (VDR) and its coregulators.

This assay has been used to demonstrate that this compound can support the binding of the VDR to the steroid receptor coactivator 1 (SRC-1). nih.govnih.gov The EC₅₀ for this interaction was found to be 870 nM. nih.govresearchgate.net This finding is significant as it indicates that this compound, despite its lower affinity for the VDR compared to calcitriol (B1668218), can still promote the recruitment of essential coactivators required for transcriptional activation. nih.govnih.gov An interesting observation from these studies is that this compound did not inhibit the interaction between calcitriol and the VDR at the concentrations tested. nih.gov

In Vivo Animal Models

In vivo animal models have been essential for understanding the physiological and metabolic effects of this compound in a whole-organism context. Early research using rat models was fundamental in the initial identification and characterization of this compound. researchgate.net When rats were administered a large intravenous dose of this compound, hypercalcemic effects were observed. nih.gov However, when administered subcutaneously at a continuous low dose, it demonstrated antirachitic properties. nih.gov

More recent studies have focused on developing and optimizing mouse models to further investigate the role of this compound, particularly in the context of inflammatory bowel disease (IBD). wisconsin.edu An outbred mouse model was optimized for screening the efficacy of various compounds, including this compound, in reducing colitis. wisconsin.edu These studies often involve the use of advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the concentration of this compound in different mouse tissues. wisconsin.eduwisconsin.edu However, in some studies, the endogenous concentration of this compound in several mouse tissues was found to be below the limit of detection of the developed analytical methods. wisconsin.eduwisconsin.edu

The use of genetically modified animal models, such as Cyp27b1-gene-deficient rats (a model for type I rickets) and Vdr-gene-deficient rats (a model for type II rickets), has also been developed to evaluate the efficacy of vitamin D derivatives. mdpi.com While not explicitly detailed for this compound in the provided context, these models represent valuable tools for future in vivo research on its specific biological actions.

Perfused Organ Systems (e.g., Rat Kidney) for Endogenous Formation Studies

The isolated perfused rat kidney has been a fundamental ex vivo model for elucidating the endogenous metabolic pathways of vitamin D, leading to the formation of this compound. This methodology allows for the study of renal metabolism in a controlled environment, free from systemic influences, providing direct insights into the kidney's role in vitamin D catabolism.

Early studies successfully demonstrated that 1,25-dihydroxyvitamin D3 (calcitriol) is converted to this compound within the kidney. nih.govnih.govnih.gov The process involves perfusing the isolated kidney with a medium containing physiological concentrations of radiolabeled calcitriol and analyzing the resulting metabolites. nih.gov Through techniques such as high-performance liquid chromatography (HPLC), ultraviolet spectroscopy, and mass spectrometry, researchers have identified this compound as a major water-soluble metabolite produced by the kidney. nih.govnih.gov

The pathway to this compound formation is understood to be the C-24 oxidation pathway. nih.govcore.ac.uk This metabolic cascade is initiated by the enzyme 24-hydroxylase (CYP24A1), which is prominently expressed in the kidney. nih.govresearchgate.net The conversion of calcitriol to this compound is a multi-step process. It is now well-established that the kidney metabolizes calcitriol through a sequence of reactions: 1,25-dihydroxyvitamin D3 → 1,24,25-trihydroxyvitamin D3 → 1,25-dihydroxy-24-oxovitamin D3, eventually leading to the formation of this compound. nih.gov

Interestingly, studies using perfused rat kidneys have also shown that precursors, such as 24,25,26,27-tetranor-1,23-dihydroxyvitamin D3, can be converted into this compound. nih.govresearchgate.netacs.orgnih.gov This pathway in the perfused kidney operates at physiological substrate concentrations and demonstrates the kidney's capacity for rapid clearance of the active hormone, calcitriol. nih.govnih.gov

The table below summarizes findings from representative studies using the perfused rat kidney model to investigate this compound formation.

Precursor Compound Key Finding Analytical Method(s) Reference
1,25-dihydroxyvitamin D3Identified this compound as the major water-soluble metabolite.HPLC, Mass Spectrometry nih.gov
1,25-dihydroxyvitamin D3Demonstrated biosynthesis of this compound in the kidney.HPLC, UV Spectroscopy, Mass Spectrometry nih.gov
24,25,26,27-tetranor-1,23(OH)2D3Showed conversion to this compound, confirming endogenous formation.Not specified nih.govresearchgate.netacs.org

This table is based on findings reported in the referenced literature and is for illustrative purposes.

Rodent Models for Metabolic Fate and Tissue Distribution Investigations

Rodent models, particularly rats and mice, have been indispensable for investigating the metabolic fate and tissue distribution of calcitriol and its metabolites, including this compound, in vivo. These studies provide a systemic understanding of how the body processes and eliminates vitamin D compounds.

Following the administration of radiolabeled calcitriol to rats, this compound is identifiable as a major excretory product, primarily found in the bile. nih.gov This finding confirmed the role of the enterohepatic circulation in the elimination of calcitriol metabolites. nih.gov Detailed analyses of tissue distribution after administering radiolabeled calcitriol have revealed a complex metabolic picture. nih.govacs.org this compound has been detected in the intestine of rats with bile duct cannulation, which suggests that endogenous mucosal synthesis of the compound occurs. nih.govacs.org Furthermore, the liver has been identified as a key organ in this process, with studies showing that a significant percentage of radioactive material remains in the liver, indicating the formation of complex polar conjugates of this compound. nih.govacs.org

The C-24 oxidation pathway, leading to this compound, is a key catabolic route in various target tissues, not limited to the kidney. core.ac.uk Studies in rats have identified this compound and its precursors in tissues like bone, intestine, and keratinocytes. core.ac.uk Research using genetically modified mouse models, such as those with ablated vitamin D receptors (VDR) or CYP24A1, has further clarified the metabolic pathways. In VDR null mutant mice, the degradation of calcitriol is significantly reduced, with over 50% remaining unmetabolized after 24 hours, compared to wild-type mice where it is almost entirely degraded. acs.org This highlights the VDR's role in regulating the catabolism of calcitriol. acs.org Similarly, Cyp24a1-null mice show impaired clearance of calcitriol, reinforcing the central role of the CYP24A1 enzyme in its degradation to this compound. oup.com

The following table summarizes key findings on the tissue distribution and metabolic fate of calcitriol and the formation of this compound in rodent models.

Rodent Model Administered Compound Key Tissues Analyzed Major Findings Reference
Rat1,25(OH)2-[3α-3H]D3Liver, Intestine, BileThis compound identified in bile; evidence for enterohepatic circulation and endogenous mucosal synthesis. nih.govacs.org
RatPharmacological doses of 1,25(OH)2D3SerumIdentification of 1α,25-dihydroxy-3-epi-vitamin D3 and other metabolites of the C-24 and C-23 oxidation pathways. core.ac.uk
Vitamin D Receptor (VDR) Null Mutant Mouse1α,25-dihydroxy-[26,27-3H]vitamin D3Liver, Kidney, SerumSubstantially reduced degradation of calcitriol compared to wild-type mice. acs.org
Cyp24a1-null Mouse[1β-3H]1α,25(OH)2D3Bloodstream, TissuesImpaired clearance of calcitriol, confirming the importance of CYP24A1 in its catabolism. oup.com

This table is based on findings reported in the referenced literature and is for illustrative purposes.

Chemical Synthesis of Calcitroic Acid for Research Applications

Historical Synthetic Strategies and Methodological Advancements

Another strategy developed in the 1980s utilized a provitamin D precursor, 5,6-dihydroergosterol. nih.gov This synthesis involved the formation of an aldehyde, followed by a Wittig reaction for carbon chain elongation, demethylation, oxidation, and esterification. nih.gov The generation of a quinone-like intermediate and subsequent reduction led to the desired allylic alcohol. nih.gov Protection of the diene and alcohol, followed by oxidation and deprotection, ultimately yielded calcitroic acid. nih.gov While an improvement, this route still presented significant challenges.

In 1990, a notable advancement was the introduction of a seleno-acetal containing vitamin D synthon by Calverley, which offered a more convergent approach. nih.govpsu.edursc.org This strategy involved the elongation of the carbon chain from a seco-steroid precursor, representing a shift towards more efficient synthetic designs. nih.gov Despite these methodological improvements, the early syntheses were generally characterized by being lengthy (15 to 18 steps), providing low yields, and producing only small quantities of the target molecule. psu.edursc.org

Modern Efficient and Scalable Total Synthesis Routes

Contemporary synthetic efforts have focused on developing more concise, efficient, and scalable routes to this compound, largely moving away from the problematic photochemical ring-opening step. A significant breakthrough was the development of a convergent synthesis utilizing a Horner-Wittig reaction to couple a pre-formed A-ring synthon with a C,D-ring fragment. psu.edursc.orgresearchgate.net

The A-ring component is prepared as a phosphine (B1218219) oxide reagent. psu.edursc.orgresearchgate.net The crucial Horner-Wittig reaction then couples the A-ring phosphine oxide with the C,D-ring ketone, efficiently constructing the complete calcitriol (B1668218) skeleton. psu.edursc.orgresearchgate.net Final deprotection steps then afford the target this compound. rsc.org This convergent approach avoids the low-yielding photochemical step of earlier syntheses and allows for the production of gram quantities of this compound. researchgate.net

Preparation of Labeled Derivatives (e.g., 13C-labeled this compound) for Mechanistic and Analytical Studies

The synthesis of isotopically labeled derivatives of this compound is essential for a variety of research applications, including metabolic studies, mechanistic investigations, and as internal standards for quantitative analysis by mass spectrometry. psu.eduiiarjournals.org The development of efficient synthetic routes has facilitated the preparation of these crucial research tools.

The availability of ¹³C-labeled this compound is particularly valuable for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays. iiarjournals.orgwisconsin.edu The use of a stable isotope-labeled internal standard allows for highly accurate quantification of endogenous this compound in biological samples by correcting for variations in sample extraction and ionization efficiency. wisconsin.edu

Current Research Gaps and Future Perspectives

Elucidation of Definitive Physiological Roles and Endogenous Functions in vivo

A primary area of uncertainty is the definitive physiological role of calcitroic acid in the body. taylorandfrancis.comnih.gov For decades, it has been largely considered an inactive, water-soluble waste product destined for excretion. taylorandfrancis.comnih.govencyclopedia.pub This perception stems from its formation via the catabolic C24 oxidation pathway, which is seen as the major route for inactivating the hormonally active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol). wikipedia.orgnih.gov

However, emerging evidence suggests that this compound may possess biological activities of its own. nih.govresearchgate.net Studies have shown that at higher concentrations, it can bind to the vitamin D receptor (VDR) and induce gene transcription. nih.govresearchgate.netacs.org Furthermore, when administered intravenously, this compound has been observed to elevate blood calcium levels, and subcutaneous administration has shown antirachitic properties, suggesting a potential role in calcium homeostasis. nih.govacs.orgresearchgate.net The physiological relevance of these findings remains to be fully established, particularly whether endogenous concentrations of this compound are sufficient to elicit these effects. nih.govacs.org A significant research gap is the lack of studies in target organs such as the kidney, liver, and intestine, where this compound is predominantly formed and found. nih.govresearchgate.netacs.org

Future research should focus on in vivo studies using animal models to delineate the specific endogenous functions of this compound. Investigating its effects on calcium and phosphate (B84403) homeostasis, bone metabolism, and immune function under physiological conditions is essential to move beyond its classification as a mere inactive metabolite. biosynth.comnih.gov

Comprehensive Understanding of this compound's Formation Pathways in Physiological Contexts

The formation of this compound is primarily attributed to the multi-step C24 oxidation pathway, initiated by the enzyme CYP24A1. taylorandfrancis.comnih.govwikipedia.org This pathway involves a series of hydroxylation and oxidation reactions that ultimately cleave the side chain of calcitriol (B1668218). wikipedia.org While this general pathway is accepted, the precise sequence and regulation of these steps in a physiological context are not fully understood. nih.govacs.org

A key question is why the formation of this compound has not been consistently observed in vitro using recombinant CYP24A1, despite this enzyme being central to its production. nih.govacs.orgnih.gov This discrepancy suggests that other enzymes or cofactors may be involved in its synthesis in vivo. For instance, it is unknown if the enzyme 1α-hydroxylase (CYP27B1) can convert calcioic acid into this compound. nih.govacs.orgnih.gov Furthermore, the identification of epi-calcitroic acid suggests the existence of alternative metabolic pathways. nih.gov

Detailed Mechanisms of VDR Interaction and Downstream Signaling Pathways

This compound has been shown to interact with the vitamin D receptor (VDR), the primary mediator of vitamin D's genomic actions. nih.govmedchemexpress.com However, its binding affinity is considerably lower than that of calcitriol. nih.gov Despite this, at higher concentrations, this compound can act as a VDR agonist, inducing the transcription of VDR target genes. nih.govwikipedia.orgmedchemexpress.com

X-ray co-crystal structures have revealed that this compound can induce an agonistic conformation in the VDR ligand-binding domain. nih.gov The interaction involves hydrogen bonds with specific amino acid residues, though they differ slightly from those formed by calcitriol due to the shorter side chain of this compound. nih.govdoi.org This structural data provides a basis for its ability to activate the VDR.

A significant gap remains in understanding the full spectrum of downstream signaling pathways activated by the this compound-VDR complex. While the induction of CYP24A1 gene expression has been observed, the broader transcriptional and non-genomic effects are largely unexplored. nih.govmdpi.com It is unclear to what extent this compound can replicate the diverse cellular effects of calcitriol, such as those related to cell proliferation, differentiation, and immune modulation. nih.gov

Future research should employ transcriptomic and proteomic approaches to identify the complete set of genes and signaling networks regulated by this compound in various cell types. Elucidating these downstream pathways will provide a clearer picture of its potential biological functions and whether they overlap with or are distinct from those of calcitriol.

Exploration of Novel Biological Activities Beyond Canonical Vitamin D Pathways

The current understanding of this compound's biological activity is largely centered on its interaction with the VDR. taylorandfrancis.comresearchgate.netmedchemexpress.com However, there is a need to explore potential biological activities that are independent of the canonical vitamin D signaling pathway. The possibility that this compound interacts with other receptors or cellular targets has not been extensively investigated.

One hypothesis is that the water-soluble metabolites of vitamin D, like this compound, which are secreted into the intestine, may have protective effects in the colon. nih.gov For example, they might protect against the accumulation of cancer-inducing compounds by upregulating detoxification enzymes. nih.gov Additionally, given the established anti-inflammatory roles of VDR ligands, it is plausible that this compound contributes to these effects, particularly in the gastrointestinal tract where its concentrations can be relatively high. nih.govwisconsin.edu

Future studies should investigate the potential for VDR-independent actions of this compound. This could involve screening for interactions with other nuclear receptors or cellular proteins and assessing its effects in VDR-knockout models. Uncovering novel biological activities would significantly expand our understanding of the vitamin D metabolome and its physiological significance.

Development of Advanced Analytical Techniques for Low-Level Endogenous Quantification

A major hurdle in studying the physiological roles of this compound is the difficulty in accurately measuring its low endogenous concentrations in biological samples. nih.gov The development of robust and sensitive analytical methods is critical for advancing research in this area.

Historically, the identification and quantification of vitamin D metabolites relied on the use of radioactive tracers combined with chromatography. nih.gov While instrumental in initial discoveries, these methods have limitations. Modern techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer higher sensitivity and specificity. wisconsin.eduwisconsin.edu The synthesis of stable isotope-labeled internal standards, such as 13C-calcitroic acid, is a crucial step in developing accurate quantitative assays. researchgate.net

Future efforts should focus on refining and validating these advanced analytical methods to enable the reliable quantification of this compound and its conjugates in various biological matrices, including plasma, tissues, and bile. wisconsin.eduwisconsin.edu The ability to accurately measure its endogenous levels will be instrumental in correlating its concentrations with physiological states and disease conditions.

Integration into Systems Biology Approaches for Comprehensive Vitamin D Metabolome Research

To gain a holistic understanding of this compound's role, it is essential to integrate its study into broader systems biology approaches that consider the entire vitamin D metabolome. acs.org The metabolism of vitamin D is a complex network of interconnected pathways, and focusing on a single metabolite in isolation may provide an incomplete picture.

The vitamin D metabolome encompasses a wide range of metabolites, each with potentially distinct biological activities and functions. researchgate.net Systems biology approaches, which combine quantitative measurements of multiple metabolites with computational modeling, can help to unravel the complex interactions and regulatory feedback loops within this network.

Future research should aim to simultaneously quantify a comprehensive panel of vitamin D metabolites, including this compound, in various physiological and pathological conditions. This will allow for the identification of metabolic signatures and a better understanding of how the entire metabolome is regulated and dysregulated in disease. mdpi.com Integrating these metabolomic data with genomic, transcriptomic, and proteomic data will provide a powerful platform for elucidating the complex role of the vitamin D endocrine system in health and disease.

Further Research on this compound in Preclinical Models of Disease Pathogenesis

Investigating the role of this compound in preclinical models of disease is a crucial next step to translate basic research findings into potential clinical applications. While some studies have hinted at its potential relevance in conditions like inflammatory bowel disease, a systematic evaluation across various disease models is lacking. wisconsin.edu

Given the known involvement of the vitamin D system in cancer, autoimmune disorders, and inflammatory conditions, it is important to explore how this compound might influence the pathogenesis of these diseases. nih.govresearchgate.net For example, its anti-inflammatory properties, demonstrated in vitro, warrant further investigation in animal models of inflammatory diseases. nih.gov Similarly, its ability to induce gene transcription in cancer cells suggests a potential role in cancer biology that needs to be explored. nih.govmdpi.com

Future research should utilize preclinical models to investigate the therapeutic potential and mechanistic role of this compound in a range of diseases. This will not only enhance our understanding of its physiological functions but also potentially identify new therapeutic avenues for diseases where the vitamin D system is implicated.

Q & A

Q. What are the primary metabolic pathways leading to the formation of calcitroic acid in vivo, and how can researchers experimentally validate these pathways?

this compound is the terminal metabolite of 1,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃), generated via the enzyme CYP24A1-mediated 24-hydroxylation. To validate this pathway, researchers should:

  • Use isotope-labeled 1,25(OH)₂D₃ in cell-based or animal models to track metabolic conversion.
  • Employ enzyme inhibition assays (e.g., ketoconazole to block CYP24A1) to confirm pathway dependency.
  • Quantify this compound using UHPLC–MS/MS with optimized ion fragmentation parameters (e.g., m/z transitions specific to this compound) .

Q. Which analytical techniques are most suitable for quantifying this compound in biological matrices, and what methodological considerations are critical for ensuring accuracy?

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC–MS/MS) is the gold standard. Key methodological steps include:

  • Sample preparation: Use strong anion-exchange solid-phase extraction (SPE) to isolate this compound from interfering species in tissues or urine.
  • Chromatographic separation: Optimize reversed-phase columns (e.g., C18) with gradient elution to resolve this compound from structurally similar metabolites.
  • Detection: Employ multiple reaction monitoring (MRM) modes with deuterated internal standards (e.g., d₆-calcitroic acid) to correct for matrix effects .

Q. How can researchers confirm the structural identity of this compound in experimental settings?

Structural confirmation requires a combination of techniques:

  • High-resolution mass spectrometry (HRMS): Verify the molecular formula (e.g., C₂₃H₃₄O₄) via exact mass measurements.
  • Nuclear magnetic resonance (NMR): Assign stereochemistry using ¹H- and ¹³C-NMR, focusing on characteristic signals (e.g., hydroxyl groups at C1α and C3β positions).
  • Synthetic standards: Compare retention times and fragmentation patterns with commercially available reference compounds .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding this compound concentration fluctuations under different experimental conditions (e.g., radiation exposure vs. enzymatic stability)?

Contradictory data (e.g., decreased vs. increased urinary this compound post-radiation) may arise from:

  • Dose-dependent effects: Low-dose radiation (0.00309 Gy/min) may induce oxidative stress, altering CYP24A1 activity, while higher doses (4.1 Gy) disrupt renal excretion pathways.
  • Temporal variability: Collect longitudinal samples (e.g., days 5–9 post-exposure) to capture dynamic metabolic responses.
  • Model specificity: Compare inbred vs. outbred mouse strains to assess genetic influences on vitamin D metabolism .

Q. What experimental strategies are recommended to investigate this compound's role in VDR-mediated gene regulation, particularly in disease models like inflammatory bowel disease (IBD)?

  • Gene knockout models: Use VDR⁻/⁻ mice to isolate this compound-specific effects from 1,25(OH)₂D₃.
  • Transcriptomic profiling: Perform RNA sequencing on intestinal epithelial cells treated with this compound to identify upregulated detoxification genes (e.g., CYP3A).
  • In vivo imaging: Apply fluorescently labeled this compound derivatives to track tissue-specific localization and binding kinetics .

Q. What methodological approaches are critical for ensuring reproducibility in studies exploring this compound's metabolic stability?

  • Standardized protocols: Predefine extraction buffers (e.g., methanol:water mixtures) and storage conditions (−80°C) to prevent metabolite degradation.
  • Inter-laboratory validation: Share SPE and UHPLC–MS/MS protocols via open-access platforms to minimize technical variability.
  • Data transparency: Report limits of detection (LOD) and quantification (LOQ) for this compound in each matrix (e.g., serum LOD: 0.1 ng/mL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.